![molecular formula C30H32F3NO15 B564726 Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 195210-09-4](/img/structure/B564726.png)
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a fluorogenic substrate used in biochemical assays. This compound is designed to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool for studying enzyme activities, substrate specificity, and kinetic properties in various biological and chemical contexts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate typically involves multiple steps:
Acetylation: The starting material, 4-Trifluoromethylumbelliferyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-O-acetylated derivative.
Glycosylation: The tetra-O-acetylated derivative is then glycosylated with A-D-N-Acetylneuraminate Methyl Ester using a glycosyl donor and a promoter like silver triflate or trimethylsilyl triflate.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the acetylation and glycosylation steps.
Continuous Flow Chemistry: For increased efficiency and yield, continuous flow reactors may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate undergoes several types of reactions:
Hydrolysis: Enzymatic hydrolysis cleaves the ester bonds, releasing the fluorescent 4-Trifluoromethylumbelliferyl moiety.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetylated positions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as neuraminidase are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Hydrolysis: The major product is 4-Trifluoromethylumbelliferyl, which emits fluorescence.
Oxidation: Oxidized derivatives of the trifluoromethyl group.
Substitution: Substituted derivatives at the acetylated positions.
科学研究应用
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate has a wide range of scientific research applications:
Biochemistry: Used in enzyme assays to study the activity and specificity of neuraminidases.
Molecular Biology: Employed in the study of glycosylation processes and the role of sialic acids in cellular functions.
Medicine: Utilized in diagnostic assays for detecting neuraminidase activity in pathogens like influenza viruses.
Industry: Applied in high-throughput screening for drug discovery and development.
作用机制
The mechanism of action of Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate involves enzymatic cleavage by neuraminidases. The enzyme recognizes and binds to the sialic acid moiety, catalyzing the hydrolysis of the ester bond. This reaction releases the fluorescent 4-Trifluoromethylumbelliferyl moiety, which can be detected and quantified using fluorescence spectroscopy. The molecular targets are the neuraminidase enzymes, and the pathway involves the cleavage of sialic acid residues from glycoproteins or glycolipids .
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl α-L-Idopyranosiduronic Acid: Another fluorogenic substrate used in enzyme assays.
4-Methylumbelliferyl Palmitate: Used for studying lysosomal acid lipase activity.
4-Methylumbelliferyl α-L-iduronide: Employed in assays for α-L-iduronidase activity.
Uniqueness
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is unique due to its specific application in studying neuraminidase activity and its ability to release a highly fluorescent signal upon enzymatic cleavage. This makes it particularly valuable in diagnostic assays and high-throughput screening for neuraminidase inhibitors .
属性
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F3NO15/c1-13(35)34-25-22(44-15(3)37)11-29(28(41)42-6,48-18-7-8-19-20(30(31,32)33)10-24(40)47-21(19)9-18)49-27(25)26(46-17(5)39)23(45-16(4)38)12-43-14(2)36/h7-10,22-23,25-27H,11-12H2,1-6H3,(H,34,35)/t22-,23-,25+,26?,27+,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBVRZZLWPPFC-HMIXGCIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F3NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858528 |
Source


|
| Record name | methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195210-09-4 |
Source


|
| Record name | methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


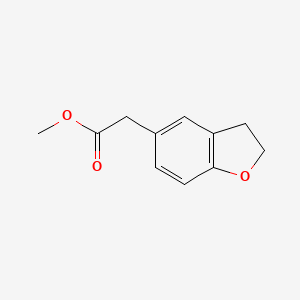
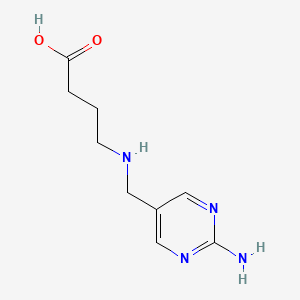
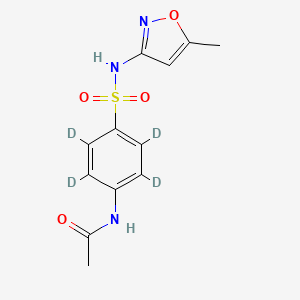
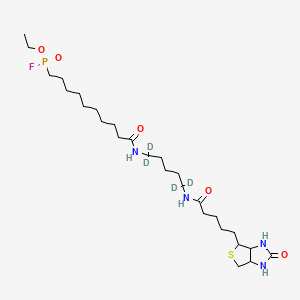
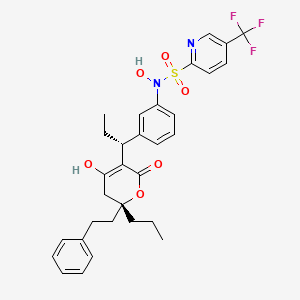

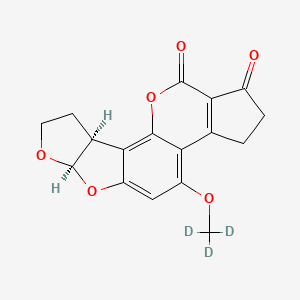
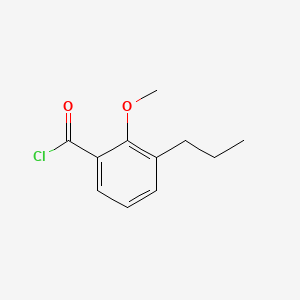
![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)
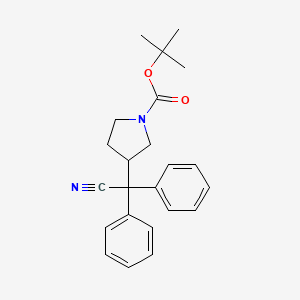
![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
